Ethyl (S)-2-amino-2,3-dimethylbutanoate
Description
The Role of Non-Canonical Amino Acid Derivatives in Organic Synthesis
Non-canonical amino acids (ncAAs), those not found among the 20 common proteinogenic amino acids, offer a significant expansion of the chemical space available to synthetic chemists. chemshuttle.comnih.gov These derivatives introduce novel side chains and stereochemical complexities, enabling the construction of molecules with tailored properties. In organic synthesis, ncAAs and their esters are employed as versatile intermediates for the preparation of pharmaceuticals, agrochemicals, and other functional materials. Their incorporation into peptide chains can enhance metabolic stability, modulate conformation, and introduce new functionalities, making them invaluable tools in drug discovery and materials science. nih.govnih.gov The unique steric and electronic properties of ncAAs like Ethyl (S)-2-amino-2,3-dimethylbutanoate, which features a sterically demanding tert-butyl-like side chain, can impart specific conformational constraints on the molecules into which they are incorporated.
Significance of Stereospecificity in Chiral Building Blocks
Stereospecificity, the property of a reaction mechanism that leads to different stereoisomeric products from different stereoisomeric reactants, is a cornerstone of modern asymmetric synthesis. Chiral building blocks, such as this compound, are instrumental in achieving high levels of stereocontrol in chemical transformations. The predefined stereochemistry at the α-carbon of these amino acid esters allows for the diastereoselective formation of new stereocenters. This control is crucial in the synthesis of enantiomerically pure compounds, where only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a common strategy that highlights the importance of stereospecificity. wikipedia.org Chiral amino acid esters can themselves act as chiral auxiliaries or as precursors to more complex chiral structures, guiding the formation of specific stereoisomers with high fidelity.
Research Trajectories for this compound within Contemporary Organic Chemistry
This compound serves as a valuable chiral intermediate in various research and development endeavors, particularly in peptide synthesis and pharmaceutical development. chemshuttle.com Its hydrochloride salt is often utilized for its improved handling and stability.
One of the primary applications of this compound is as a building block in the synthesis of peptides containing the non-canonical L-tert-leucine residue. The bulky side chain of this amino acid can significantly influence the secondary structure of peptides, promoting the formation of specific conformations. This has been explored in the development of new anticancer peptides with enhanced stability. chemshuttle.com
In the realm of medicinal chemistry, this compound and its derivatives are investigated for their potential as components of novel therapeutic agents. The unique steric hindrance provided by the 2,3-dimethylbutanoate moiety can be exploited to design molecules with specific binding properties to biological targets.
Furthermore, research is ongoing to explore the use of this chiral building block in asymmetric synthesis beyond peptide chemistry. Its stereocenter can be used to induce chirality in subsequent reaction steps, making it a useful tool for the synthesis of complex, enantiomerically pure small molecules. The development of efficient synthetic routes to this and other sterically hindered amino acid esters remains an active area of research, aiming to provide broader access to these valuable synthetic intermediates.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 144054-74-0 |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves the esterification of L-tert-leucine. This is typically achieved by reacting L-tert-leucine with ethanol (B145695) in the presence of a reagent such as thionyl chloride. The reaction is generally carried out at elevated temperatures to facilitate the formation of the ethyl ester.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)8(4,9)6(2)3/h6H,5,9H2,1-4H3/t8-/m0/s1 |
InChI Key |
QOGBMWLDGSUFON-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(C(C)C)N |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)N |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for Ethyl S 2 Amino 2,3 Dimethylbutanoate
Asymmetric Catalytic Approaches to α-Amino Ester Formation
Asymmetric catalysis offers a highly efficient route to chiral α-amino esters by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Chiral Ligand Design and Catalyst Development for Enantiocontrol
The development of chiral ligands is central to the success of asymmetric catalysis. For the synthesis of α,α-disubstituted amino acids, catalyst systems that can effectively control the stereochemistry around a quaternary carbon center are required. While direct catalytic methods for Ethyl (S)-2-amino-2,3-dimethylbutanoate are not extensively documented, several catalytic systems have proven effective for structurally similar compounds.
One promising approach involves the use of dual-catalyst systems, such as the Iridium/Copper (Ir/Cu) catalyzed α-allylation of imine esters. ucsb.eduresearchgate.net In this methodology, a chiral iridium complex activates the allylic electrophile, while a chiral copper-Phox complex activates the imine ester. This dual activation allows for high reactivity and excellent enantio- and diastereoselectivity. By carefully selecting the chirality of each catalyst, all four stereoisomers of the product can be accessed.
Another strategy involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, chiral N-heterocyclic carbene (NHC) complexes of iridium have been used to catalyze the addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted amino acid derivatives with high enantiomeric excess. rsc.org Copper-catalyzed asymmetric cyanoalkylation of glycine (B1666218) derivatives has also been reported, utilizing a chiral phosphine (B1218219) ligand to control the stereoselectivity. nih.gov
The design of these chiral ligands often involves rigid backbones and steric bulk to create a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the incoming nucleophile or electrophile.
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis of α,α-Disubstituted Amino Acid Precursors
| Catalyst System | Chiral Ligand | Reaction Type | Substrate Class | Typical ee (%) |
|---|---|---|---|---|
| Ir/Cu Dual Catalyst | (S)-Taniaphos (Ir) / (S)-Phox (Cu) | α-Allylation | Imine Esters | >99 |
| Ir-NHC | Imidazolium-based NHC | Acetonitrile Addition | α-Iminoesters | up to 95 |
Mechanistic Investigations of Asymmetric Catalytic Cycles
Understanding the mechanistic details of asymmetric catalytic cycles is crucial for optimizing existing catalysts and designing new ones. For copper-catalyzed asymmetric allylic alkylations, mechanistic studies have revealed the importance of catalyst evolution during the reaction, where complex oligomeric catalysts can become more active and selective. nih.govacs.org These studies often employ a combination of kinetic analysis, isotopic labeling, and spectroscopic techniques to elucidate the reaction pathway.
In the case of copper-catalyzed hydroboration of alkenes, DFT calculations have been used to understand the origins of regio- and enantioselectivity. jst.go.jpnih.gov These studies indicate that electronic effects and non-covalent interactions between the substrate and the chiral ligand play a key role in determining the stereochemical outcome.
The mechanism of dual Ir/Cu catalysis is proposed to involve the formation of a chiral iridium-π-allyl complex and a chiral copper-enolate of the imine ester. The subsequent enantioselective and diastereoselective C-C bond formation is controlled by the specific combination of the chiral ligands on each metal center.
Diastereoselective Synthesis Strategies
Diastereoselective methods involve the use of a chiral auxiliary or a chiral substrate to control the formation of a new stereocenter. These methods are often robust and provide high levels of stereocontrol.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of α,α-disubstituted amino acids, Evans oxazolidinones and pseudoephedrine-based auxiliaries are commonly employed. harvard.eduresearchgate.net
The general approach involves the acylation of the chiral auxiliary with a carboxylic acid derivative, followed by the diastereoselective alkylation of the resulting enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face.
A notable example is the use of a chiral nickel(II) complex of a glycine Schiff base. nih.govmdpi.com Alkylation of this complex proceeds with high diastereoselectivity, and subsequent hydrolysis affords the desired α,α-disubstituted amino acid. This method has been shown to be scalable and applicable to a wide range of alkyl halides.
Table 2: Chiral Auxiliaries in the Synthesis of α,α-Disubstituted Amino Acids
| Chiral Auxiliary | Reaction Type | Key Features |
|---|---|---|
| Evans Oxazolidinones | Diastereoselective Alkylation | Highly predictable stereochemical outcome, readily available. |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | Crystalline derivatives aid in purification, effective for quaternary centers. |
Substrate-Controlled Diastereoselection
In this approach, the chirality of the starting material dictates the stereochemistry of the newly formed stereocenter. The synthesis of this compound can be envisioned starting from the naturally occurring and enantiomerically pure amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). nih.govmdpi.comresearchgate.net
The synthesis would involve the protection of the amino group of L-tert-leucine, followed by esterification with ethanol (B145695). A subsequent α-methylation of the protected amino ester would then furnish the desired product. The stereochemical outcome of the methylation step would be influenced by the existing stereocenter at the β-position, potentially proceeding through a chelation-controlled mechanism to afford the desired (S)-configuration at the α-carbon. While this approach is conceptually straightforward, controlling the diastereoselectivity of the α-methylation can be challenging and may require careful optimization of reaction conditions.
Enzymatic and Biocatalytic Syntheses
Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral compounds. ucsb.eduresearchgate.net For the preparation of α,α-disubstituted amino acids, several biocatalytic strategies have been explored.
One common method is the kinetic resolution of a racemic mixture of the amino acid or its ester derivative using lipases. researchgate.net Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer in high enantiomeric excess. For example, a racemic mixture of ethyl 2-amino-2,3-dimethylbutanoate could potentially be resolved using a lipase (B570770) that selectively hydrolyzes the (R)-enantiomer, thus enriching the (S)-enantiomer.
Transaminases are another class of enzymes that have been employed for the synthesis of chiral amino acids. researchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. While typically used for the synthesis of α-amino acids with a hydrogen at the α-position, engineered transaminases are being developed to accommodate more sterically demanding α-keto acids, which could potentially be used to synthesize this compound from the corresponding α-keto ester.
More recently, novel biocatalytic routes to α,α-disubstituted α-amino acids are being developed, including the use of PLP-dependent enzymes to catalyze intramolecular Mannich reactions. ucsb.edu
Table 3: Enzymatic Approaches for Chiral Amino Acid Synthesis
| Enzyme Class | Reaction Type | Principle |
|---|---|---|
| Lipases | Kinetic Resolution | Enantioselective hydrolysis or transesterification of a racemic ester. |
| Transaminases | Asymmetric Synthesis | Enantioselective transfer of an amino group to a keto acid. |
Stereoselective Enzyme-Catalyzed Derivatization of Precursors
While specific examples detailing the direct enzymatic synthesis of precursors for this compound are not extensively documented in publicly available literature, the principles of stereoselective enzyme-catalyzed reactions are well-established for the synthesis of other α,α-disubstituted amino acids. These methods often involve the enzymatic resolution of a racemic precursor or the asymmetric transformation of a prochiral substrate.
For instance, hydrolases, such as lipases and proteases, are commonly employed for the kinetic resolution of racemic esters or amides of α,α-disubstituted amino acids. In such a process, the enzyme selectively hydrolyzes one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus enantiomerically enriched. The success of this approach depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantioselectivity factor (E). A high E-value is crucial for achieving high enantiomeric excess (ee) of both the product and the unreacted substrate.
Another strategy involves the use of enzymes like transaminases or dehydrogenases to asymmetrically synthesize a chiral precursor from a prochiral ketone. For example, a prochiral α-keto acid corresponding to the target amino acid could be subjected to an asymmetric amination catalyzed by a transaminase, directly yielding the enantiomerically pure amino acid.
Biocatalyst Engineering for Enhanced Enantioselectivity
To overcome the limitations of naturally occurring enzymes, such as low activity or insufficient enantioselectivity towards non-natural substrates like the precursors of this compound, biocatalyst engineering has emerged as a crucial tool. Techniques such as directed evolution and site-directed mutagenesis are employed to tailor the enzyme's active site for a specific substrate and desired stereochemical outcome.
Directed evolution involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This iterative process can lead to significant enhancements in both catalytic efficiency and enantioselectivity. For example, by modifying the amino acid residues lining the active site pocket, the steric and electronic environment can be altered to better accommodate a bulky substrate and favor the formation of the desired (S)-enantiomer.
Computational modeling and rational design are also increasingly used to guide biocatalyst engineering efforts. By understanding the substrate binding and transition state stabilization within the enzyme's active site, specific mutations can be predicted to improve performance. This knowledge-based approach can reduce the screening effort required in directed evolution and lead to more precisely engineered biocatalysts. While specific examples of engineered biocatalysts for the synthesis of this compound are not readily found, the general success of these techniques for other α,α-disubstituted amino acids suggests their potential applicability.
Chiral Pool Synthesis and Derivatization from Naturally Occurring Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of α,α-disubstituted amino acids, naturally occurring proteinogenic amino acids are attractive chiral precursors. nih.gov
In the context of this compound, a plausible chiral pool approach would involve starting from a natural amino acid that already possesses the desired stereochemistry at the α-carbon. However, since the target molecule has a quaternary α-carbon, this strategy necessitates the introduction of a second substituent at this position. A common precursor for α-methylated amino acids is the corresponding natural amino acid. For instance, (S)-valine could theoretically serve as a starting point. The synthetic challenge would then lie in the stereoselective methylation of the α-carbon of a suitably protected valine derivative without causing racemization. This transformation is often difficult to achieve with high stereocontrol.
Alternative approaches might involve the use of chiral auxiliaries derived from natural sources to guide the stereoselective synthesis. While the direct synthesis of this compound from a natural precursor is not well-documented, the principles of chiral pool synthesis provide a conceptual framework for its potential preparation.
Resolution-Based Synthetic Pathways
Resolution-based methods involve the initial synthesis of a racemic mixture of the target compound or its precursor, followed by the separation of the enantiomers.
Diastereomeric Salt Formation and Separation
A classical method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org For the resolution of racemic 2-amino-2,3-dimethylbutanoic acid, a chiral acid or base can be used to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
The process typically involves the following steps:
Salt Formation: The racemic amino acid is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid derivatives, brucine, or a chiral amine) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.
Fractional Crystallization: Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution upon cooling or solvent evaporation.
Salt Decomposition: The separated diastereomeric salt is then treated with an acid or base to liberate the enantiomerically pure amino acid and recover the resolving agent.
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. The selection of an appropriate resolving agent often requires empirical screening.
Table 1: Common Chiral Resolving Agents for Amino Acids
| Resolving Agent Class | Examples |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |
| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine |
While this method is conceptually straightforward, it can be time-consuming and may require multiple recrystallization steps to achieve high enantiomeric purity.
Kinetic Resolution via Enzymatic or Chemical Methods
Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution:
Enzymes, particularly hydrolases like lipases and proteases, are widely used for the kinetic resolution of racemic amino acid esters. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For instance, in the case of racemic ethyl 2-amino-2,3-dimethylbutanoate, a lipase could selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester with high enantiomeric purity. The success of this method hinges on the enantioselectivity of the enzyme.
A reported method for a closely related compound, N-acetyl-2-amino-2,3-dimethylbutanoic acid, utilizes Candida antarctica Lipase B (CAL-B) for kinetic resolution. The enzyme selectively hydrolyzes the (S)-enantiomer of the racemic N-acetylated amino acid. This leaves the (R)-N-acetyl-2-amino-2,3-dimethylbutanoic acid in high enantiomeric excess. While this example focuses on the acid, it demonstrates the potential of enzymatic kinetic resolution for this class of compounds. The corresponding ethyl ester could likely be resolved using a similar enzymatic approach, potentially with different selectivity.
Table 2: Key Parameters in Enzymatic Kinetic Resolution
| Parameter | Description |
| Enzyme | The biocatalyst responsible for the selective transformation. |
| Substrate | The racemic mixture to be resolved (e.g., ethyl 2-amino-2,3-dimethylbutanoate). |
| Solvent | The reaction medium, which can significantly influence enzyme activity and selectivity. |
| Temperature | Affects the reaction rate and enzyme stability. |
| pH | Crucial for maintaining the optimal activity of the enzyme. |
| Conversion | The extent to which the reaction has proceeded. For optimal resolution, the reaction is typically stopped at around 50% conversion. |
| Enantiomeric Excess (ee) | A measure of the purity of the desired enantiomer in both the product and the unreacted starting material. |
| Enantioselectivity (E) | A quantitative measure of the enzyme's ability to discriminate between the two enantiomers. |
Chemical Kinetic Resolution:
Chemical kinetic resolution employs chiral chemical catalysts or reagents to achieve the same differential reaction of enantiomers. This can involve various reactions such as acylation, oxidation, or reduction. The development of highly selective and efficient chiral catalysts is an active area of research. While specific examples for the kinetic resolution of Ethyl 2-amino-2,3-dimethylbutanoate using chemical methods are not prevalent in the literature, the general principles are applicable.
Stereochemical Integrity and Chirality Assessment of Ethyl S 2 Amino 2,3 Dimethylbutanoate
Mechanisms of Racemization and Epimerization in Amino Acid Esters
Racemization and epimerization are processes that can lead to the loss of stereochemical integrity in chiral compounds. For a molecule with a single stereocenter like Ethyl (S)-2-amino-2,3-dimethylbutanoate, these terms are effectively synonymous, leading to the formation of its (R)-enantiomer. The primary mechanism for the racemization of α-amino acid esters involves the deprotonation of the α-carbon to form a planar enolate intermediate. creation.com Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both enantiomers. creation.com
Several factors can influence the rate of racemization in amino acid esters:
Basicity: The presence of a base is often the key initiator for racemization. highfine.com The strength and concentration of the base can significantly impact the rate of α-proton abstraction. highfine.com
Solvent: The choice of solvent can affect the stability of the enolate intermediate and the rate of proton exchange. Polar aprotic solvents may facilitate racemization.
Temperature: Higher temperatures generally increase the rate of racemization by providing the necessary activation energy for proton abstraction.
Structure of the Amino Acid Ester: The steric and electronic properties of the side chain play a crucial role. While electron-withdrawing groups can increase the acidity of the α-proton, the steric bulk of the tert-butyl group in this compound is expected to significantly hinder the approach of a base, thereby reducing the rate of racemization compared to less sterically demanding amino acid esters. nih.gov Studies have shown that amino acid esters can be racemized by dissolution in a mixture of aliphatic ketones and carboxylic acids. nih.gov
Analytical Methodologies for Enantiomeric Purity Determination
The accurate determination of the enantiomeric purity of this compound is crucial for quality control and for understanding its properties. Several analytical techniques are employed for this purpose, each relying on the differential interaction of the enantiomers with a chiral environment.
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org
Table 1: Representative Chiral HPLC Conditions for Amino Acid Ester Separation (Note: These are general conditions and would require optimization for this compound)
| Parameter | Condition |
| Column | Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) or Hexane/Ethanol (B145695) mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-254 nm |
| Temperature | Ambient |
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography is another valuable technique for the enantiomeric analysis of volatile compounds like amino acid esters. gcms.cz Similar to chiral HPLC, this method utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs for the separation of amino acid enantiomers. gcms.cz
For GC analysis, derivatization of the amino group is often necessary to improve the volatility and chromatographic properties of the analyte. While specific methods for this compound are not detailed in the literature, general procedures for amino acid esters would likely be applicable.
Table 2: General Chiral GC Parameters for Amino Acid Ester Analysis (Note: These are general parameters and optimization is required for the specific analyte)
| Parameter | Condition |
| Column | Chirasil-Val, Cyclodextrin-based CSPs |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions with the enantiomers, leading to the separation of corresponding signals in the NMR spectrum. semmelweis.hu
Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), are commonly used for this purpose. wikipedia.orgrsc.org The Lewis acidic lanthanide center coordinates to a basic site in the analyte molecule, such as the amino group or the carbonyl oxygen of the ester in this compound. This interaction leads to chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification by integrating the respective peaks. semmelweis.hu
Table 3: Key Aspects of Enantiomeric Purity Determination by NMR with Chiral Shift Reagents
| Aspect | Description |
| Principle | Formation of transient diastereomeric complexes between the enantiomers and the chiral shift reagent. |
| Common Reagents | Lanthanide complexes, e.g., Eu(hfc)3, Eu(tfc)3. |
| Observable Effect | Splitting of NMR signals for corresponding protons or carbons of the two enantiomers. |
| Quantification | Integration of the separated signals to determine the enantiomeric ratio. |
| Considerations | The concentration of the shift reagent needs to be optimized to achieve baseline separation without excessive line broadening. |
Chemical Transformations and Reactivity of Ethyl S 2 Amino 2,3 Dimethylbutanoate
Reactions at the Amino Group
The primary amino group in ethyl (S)-2-amino-2,3-dimethylbutanoate is a nucleophilic center that readily participates in a range of chemical reactions. These transformations are fundamental for peptide synthesis, the introduction of substituents, and the formation of heterocyclic structures.
Acylation and Protection Strategies
The acylation of the amino group is a common transformation, often employed to form amide bonds or to introduce protecting groups. This is a crucial step in peptide synthesis and for modifying the compound's biological or chemical properties.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-acetyl-ethyl (S)-2-amino-2,3-dimethylbutanoate.
Protection Strategies: Due to the reactivity of the amino group, it often needs to be "protected" during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.
The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or triethylamine. The resulting N-Boc protected ester is stable under a wide range of conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).
The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The Fmoc group is notably labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in an organic solvent, which makes it orthogonal to the acid-labile Boc group.
| Protecting Group | Reagent | Deprotection Condition |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., Piperidine) |
Alkylation and Reductive Amination
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can be difficult to control and often leads to over-alkylation, yielding a mixture of mono-, di-, and even tri-alkylated products. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.orgacsgcipr.org This reaction involves the initial formation of an imine or enamine by reacting the primary amine of this compound with a ketone or an aldehyde. The intermediate imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com For example, reaction with benzaldehyde (B42025) followed by reduction would yield ethyl (S)-2-(benzylamino)-2,3-dimethylbutanoate.
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Sodium cyanoborohydride | Secondary Amine |
| Ketone (e.g., Acetone) | Sodium triacetoxyborohydride | Secondary Amine |
Formation of Cyclic Structures involving the Amine
The amino group of this compound can participate in cyclization reactions to form various heterocyclic structures. These reactions are often driven by the formation of stable ring systems.
One common example is the formation of diketopiperazines . These are six-membered cyclic dipeptides that can be formed by the intermolecular condensation of two amino acid ester molecules. Heating this compound can lead to the self-condensation and cyclization to form the corresponding diketopiperazine, with the elimination of two molecules of ethanol (B145695).
Intramolecular cyclization can also occur if the molecule contains another reactive functional group. For instance, if the ester were modified to contain a leaving group on the ethyl chain, intramolecular N-alkylation could lead to the formation of a piperidinone derivative.
Reactions at the Ester Group
The ethyl ester group of the molecule is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for its conversion into other functional groups such as carboxylic acids and alcohols.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (S)-2-amino-2,3-dimethylbutanoic acid, under either acidic or basic conditions. smolecule.com
Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution.
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. mdpi.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov For example, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst would lead to the formation of benzyl (S)-2-amino-2,3-dimethylbutanoate and ethanol. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.
| Reaction | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | (S)-2-amino-2,3-dimethylbutanoic acid |
| Base-catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | (S)-2-amino-2,3-dimethylbutanoic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | (S)-2-amino-2,3-dimethylbutanoate (R' ester) |
Reduction to Amino Alcohols
The ester group can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, (S)-2-amino-2,3-dimethylbutan-1-ol. This transformation is of significant importance as chiral amino alcohols are valuable synthons in asymmetric synthesis.
Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.
Alternatively, under certain conditions, sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of activating agents or at elevated temperatures, although it is generally less reactive towards esters than LiAlH₄. The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For instance, if the amino group is protected with a reducible protecting group, a more selective reducing agent might be necessary.
Amidation and Peptide Bond Formation (excluding direct peptide synthesis with biological implications)
The formation of an amide bond from the amino group of this compound is a fundamental transformation. However, the steric hindrance imposed by the two alkyl substituents on the α-carbon presents a significant challenge for standard acylation and peptide coupling reactions. The bulky environment around the nitrogen atom can impede the approach of acylating agents and the activated carboxyl groups of other amino acids.
To overcome this steric hindrance, highly efficient coupling reagents are often necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (Hydroxybenzotriazole), are employed to facilitate the formation of the peptide bond. libretexts.orgyoutube.com These reagents form highly reactive intermediates that can overcome the steric barrier to acylation.
For instance, the coupling of an N-protected amino acid to this compound can be achieved using these powerful activating agents. The choice of solvent and reaction temperature also plays a crucial role in optimizing the yield and minimizing side reactions, such as racemization, although racemization at the α-carbon of this compound is not possible due to the absence of an α-proton.
While specific data for the amidation of this compound is not extensively documented in publicly available literature, the general principles of coupling sterically hindered amino acids can be applied. The following table illustrates typical conditions used for the amidation of sterically hindered amino acid esters, which would be applicable to the title compound.
| Acylating Agent/Coupling Partner | Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-Alanine | HATU | DIPEA | DMF | 25 | High |
| Acetic Anhydride | - | Pyridine | DCM | 0-25 | Moderate to High |
| Benzoyl Chloride | Et3N | - | CH2Cl2 | 0 | Moderate |
Note: The yields are qualitative estimates based on general knowledge of similar reactions and are not based on specific experimental data for this compound.
Reactions Involving the α-Carbon and Side Chain
The reactivity of the α-carbon and the butanoate side chain of this compound offers avenues for further molecular modifications.
Functionalization of the Butanoate Side Chain (excluding direct medicinal applications)
The butanoate side chain of this compound, specifically the isopropyl group, is generally considered to be chemically inert under standard laboratory conditions. Direct functionalization of the unactivated C-H bonds of the methyl groups within the isopropyl moiety is challenging and typically requires harsh reaction conditions or specialized catalytic systems that are beyond the scope of conventional organic synthesis.
Hypothetically, radical-based halogenation could introduce functionality, but this would likely be unselective and lead to a mixture of products. More sophisticated C-H activation methodologies could potentially be employed for selective functionalization, but such applications for this specific molecule are not widely reported in the chemical literature.
Reactivity of the α-Proton under Basic Conditions
A key feature of this compound is the absence of a proton at the α-carbon. The α-carbon is quaternary, being bonded to the amino group, the carboxylate group, a methyl group, and an isopropyl group. Consequently, this compound cannot form an enolate at the α-position under basic conditions. libretexts.orglibretexts.org
This lack of an α-proton has significant implications for its reactivity:
No Racemization: The chiral center at the α-carbon is configurationally stable under both acidic and basic conditions, as there is no possibility of enolization which would lead to racemization.
No α-Alkylation: The compound cannot be directly alkylated at the α-carbon via enolate chemistry, a common strategy for the modification of other amino acid esters. libretexts.orglibretexts.org
The inability to form an enolate at the α-position makes this amino acid derivative a valuable building block in syntheses where the stereochemical integrity of the α-center must be maintained under basic reaction conditions.
Applications of Ethyl S 2 Amino 2,3 Dimethylbutanoate As a Chiral Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Stereodefined Heterocyclic Compounds
The inherent chirality of ethyl (S)-2-amino-2,3-dimethylbutanoate makes it an excellent precursor for the synthesis of enantiomerically enriched heterocyclic compounds. The amino and ester functionalities provide convenient handles for cyclization reactions, while the fixed stereocenter at the α-position directs the stereochemical outcome of these transformations.
Another important class of heterocycles accessible from this chiral building block is oxazolines. Chiral 2-oxazolines are widely recognized as valuable ligands in asymmetric catalysis. The synthesis of these heterocycles often involves the reaction of an amino alcohol with a carboxylic acid or its derivative. This compound can be readily reduced to the corresponding amino alcohol, which can then be cyclized with various reagents to afford chiral 2-oxazolines bearing a bulky tert-butyl group at the 4-position. The stereochemical integrity of the starting amino acid ester is typically retained throughout this synthetic sequence.
The general synthetic utility of α-amino carbonyl compounds as precursors for nitrogenous heterocycles is well-established. colab.ws The diverse reactivity of the amino and carbonyl groups allows for a variety of cyclization strategies to form rings of different sizes and functionalities.
| Heterocycle Class | Synthetic Strategy | Key Features of Using this compound |
| Pyrimidines | Condensation with β-dicarbonyl compounds | Introduction of a chiral, sterically demanding substituent. |
| Oxazolines | Reduction to amino alcohol followed by cyclization | Formation of a chiral oxazoline (B21484) with a bulky tert-butyl group. |
| General N-Heterocycles | Various cyclization reactions | Transfer of stereochemistry from the starting material. |
Intermediate in the Formation of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Amino acids and their derivatives are attractive starting materials for ligand synthesis due to their ready availability in enantiomerically pure form. This compound, with its bulky side chain, is a particularly interesting candidate for the synthesis of ligands that can create a well-defined and sterically hindered chiral environment around a metal center.
A prominent class of ligands derived from amino acids are phosphine (B1218219) ligands. For example, N-diphenylphosphinoamino acid esters can be prepared from the corresponding amino acid ester hydrochlorides and chlorodiphenylphosphine, often with retention of configuration. nih.gov These P,N-ligands can coordinate to transition metals and have been successfully applied in various asymmetric transformations. The use of this compound in this context would lead to a ligand with a bulky tert-butyl group, which can be expected to enhance enantioselectivity in catalytic reactions by providing effective steric shielding of one of the prochiral faces of the substrate.
Furthermore, the amino group of this compound can be transformed into other coordinating moieties, allowing for the synthesis of a diverse range of chiral ligands. The combination of a sterically demanding framework with tunable electronic properties makes this building block a promising platform for the development of new generations of highly effective chiral ligands.
| Ligand Type | Synthetic Approach | Potential Advantage |
| P,N-Ligands | Reaction with chlorodiphenylphosphine | Steric bulk leading to high enantioselectivity. |
| Oxazoline-based Ligands | Conversion to amino alcohol and cyclization | Rigid chiral environment around the metal center. |
Scaffold for the Construction of Structurally Diverse Non-Natural α-Amino Acids and Derivatives
Non-natural α-amino acids are of great interest in medicinal chemistry and materials science as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. This compound serves as an excellent chiral scaffold for the synthesis of various non-natural α-amino acids, particularly those with α,α-disubstitution or functionalization at the β-position.
The α-proton of N-protected this compound can be deprotonated to form a chiral enolate, which can then be reacted with a variety of electrophiles in a diastereoselective manner. nih.gov This alkylation strategy allows for the introduction of a second substituent at the α-position, leading to the formation of quaternary α-amino acids. The bulky tert-butyl group of the starting material plays a crucial role in directing the approach of the electrophile, thereby controlling the stereochemistry of the newly formed stereocenter.
Moreover, the selective modification of the side-chain of aliphatic amino acids represents an efficient strategy to access non-canonical derivatives. nih.gov While the tert-butyl group itself is relatively inert, derivatization of the corresponding carboxylic acid or other functional group transformations can open up pathways to a wider range of structurally diverse amino acids. The development of methods for the synthesis of non-natural amino acids is a key area of research, with various strategies employing chiral auxiliaries and catalytic asymmetric methods being explored. researchgate.netyoutube.com
| Synthetic Strategy | Target Non-Natural Amino Acid | Role of this compound |
| Diastereoselective Alkylation | α,α-Disubstituted α-amino acids | Chiral template to control stereochemistry. |
| Side-Chain Functionalization | β-Functionalized α-amino acids | Steric bulk to influence reactivity and selectivity. |
Contribution to the Synthesis of Complex Natural Product Fragments (excluding full natural product synthesis with explicit biological activity)
The stereocontrolled synthesis of complex natural products often relies on the use of chiral building blocks to introduce key stereocenters. Amino acids and their derivatives are frequently employed as chiral auxiliaries or starting materials for the construction of specific fragments of a larger target molecule. nih.gov The stereochemical information embedded in this compound can be effectively transferred to more complex structures.
For example, in the synthesis of polyketide natural products, the stereochemistry of hydroxyl and methyl groups along the carbon chain is critical. Chiral auxiliaries derived from amino acids can be used to control the stereochemical outcome of aldol (B89426) reactions and alkylations, which are key bond-forming reactions in polyketide synthesis. The bulky tert-butyl group of an auxiliary derived from this compound would be expected to exert a strong directing effect, leading to high levels of diastereoselectivity.
Furthermore, the principles of fragment-based synthesis can be applied, where complex molecules are assembled from smaller, stereochemically defined fragments. This compound can serve as the starting point for the synthesis of such chiral fragments, which can then be incorporated into a convergent total synthesis. The use of amino acid-derived chiral auxiliaries is a well-established strategy in the asymmetric synthesis of natural product substructures. nih.gov
| Application | Synthetic Strategy | Advantage of Using this compound |
| Chiral Auxiliary | Diastereoselective aldol and alkylation reactions | High stereocontrol due to steric hindrance. |
| Chiral Building Block | Synthesis of stereodefined molecular fragments | Incorporation of a specific stereocenter into a larger molecule. |
Advanced Spectroscopic and Spectrometric Characterization of Ethyl S 2 Amino 2,3 Dimethylbutanoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as Ethyl (S)-2-amino-2,3-dimethylbutanoate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be utilized for a complete structural assignment.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the α-proton, and signals for the two methyl groups at the 3-position, which would likely be diastereotopic and thus appear as two separate signals. The amino group protons (-NH₂) may appear as a broad singlet.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the α-carbon, the quaternary carbon at the 3-position, the two carbons of the ethyl group, and the two distinct methyl carbons at the 3-position.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methylene (B1212753) and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of quaternary carbons and the carbonyl group, for example, by showing correlations from the methyl protons to the quaternary carbon and the α-carbon.
A hypothetical data table for the expected NMR correlations is presented below.
| Proton Signal (δ, ppm) | Correlated Carbon(s) via HSQC (δ, ppm) | Correlated Carbon(s) via HMBC (δ, ppm) |
| α-H | Cα | C=O, C3, C-methyls |
| -OCH₂CH₃ | -OCH₂CH₃ | C=O, -OCH₂CH₃ |
| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ |
| 3-CH₃ (a) | 3-CH₃ (a) | C3, Cα, 3-CH₃ (b) |
| 3-CH₃ (b) | 3-CH₃ (b) | C3, Cα, 3-CH₃ (a) |
| NH₂ | - | Cα |
Conformational Analysis via NMR
The conformation of sterically hindered amino acid esters like this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of the substituents around the chiral centers. Additionally, the measurement of coupling constants and their analysis using Karplus-type equations can provide information about dihedral angles.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental formula, confirming that the synthesized compound has the correct atomic composition.
Expected HRMS Data: For C₈H₁₇NO₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value with a high degree of accuracy (typically within a few parts per million).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For an amino acid ester, characteristic fragmentation pathways include the loss of the alkoxy group from the ester, decarboxylation, and cleavage of the Cα-Cβ bond.
A table of predicted major fragment ions for this compound is provided below.
| m/z of Fragment Ion | Proposed Structure/Neutral Loss |
| [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |
| [M - C(CH₃)₂CH₃]⁺ | Cleavage of the Cα-Cβ bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment.
For this compound, the IR and Raman spectra would be expected to show characteristic vibrational bands for the N-H stretches of the primary amine, the C-H stretches of the aliphatic parts, the C=O stretch of the ester, and the C-O stretch of the ester. The position of the N-H and C=O stretching bands can also provide insights into the extent of intra- and intermolecular hydrogen bonding.
A summary of the expected characteristic vibrational frequencies is presented in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1730-1750 |
| C-O (ester) | Stretching | 1150-1250 |
| N-H (amine) | Bending | 1580-1650 |
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable chiroptical technique for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This non-destructive method measures the differential absorption of left and right circularly polarized light by a chiral sample, providing a unique spectral fingerprint that is exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter. nih.gov For complex molecules, especially those where X-ray crystallography is not feasible, the combination of experimental ECD measurements with quantum chemical calculations offers a robust solution for assigning absolute stereochemistry. nih.gov
The application of ECD to assign the absolute configuration of this compound relies on identifying the electronic transitions associated with its chromophores and how the inherent chirality of the molecule affects these transitions. The primary chromophore in this molecule accessible in the conventional UV region is the ester carbonyl group (C=O). The n → π* electronic transition of this group is inherently sensitive to the asymmetric environment imposed by the chiral α-carbon. The resulting ECD signal, known as a Cotton effect (CE), will have a specific sign (positive or negative) and magnitude that is characteristic of the (S) or (R) configuration.
The modern approach to absolute configuration assignment involves a synergistic interplay between experimental measurement and theoretical computation, most notably using Time-Dependent Density Functional Theory (TDDFT). nih.govmdpi.comnih.gov The process for this compound would proceed as follows:
Conformational Analysis: The first step involves a thorough computational search for all stable conformers of the molecule. Due to the rotational freedom around several single bonds, the molecule can exist in multiple low-energy shapes. These conformations are crucial as the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov
ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using TDDFT methods. This calculation predicts the excitation energies (wavelengths), rotational strengths, and hence the sign and intensity of the Cotton effects for each electronic transition. mdpi.comnih.gov
Spectral Averaging: The individual calculated spectra are averaged based on the relative Boltzmann populations of each conformer at a given temperature to generate the final theoretical ECD spectrum for a specific enantiomer, in this case, the (S)-enantiomer.
Comparison and Assignment: The resulting theoretical spectrum for the (S)-enantiomer is then compared with the experimentally measured ECD spectrum. A close match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the (S)-absolute configuration to the synthesized compound.
For α,α-disubstituted amino acid esters like this compound, the n → π* transition of the ester carbonyl typically appears in the 210-240 nm region. The sign of the Cotton effect in this region is dictated by the spatial arrangement of the substituents (amino, methyl, and tert-butyl groups) around the chiral center according to established sector rules for the carbonyl chromophore. The TDDFT calculation inherently models these complex spatial interactions to predict the net ECD curve. A hypothetical, representative dataset derived from such a TDDFT calculation for the dominant conformers of this compound is presented below.
Table 1: Representative Calculated ECD Data for Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Wavelength (nm) | Rotational Strength (R) [10⁻⁴⁰ cgs] | Sign of Cotton Effect |
| Conf-1 | 0.00 | 45.2 | 225 | +15.8 | Positive |
| Conf-2 | 0.35 | 28.1 | 228 | +12.1 | Positive |
| Conf-3 | 0.98 | 10.5 | 220 | -8.5 | Negative |
| Conf-4 | 1.50 | 5.3 | 231 | +5.2 | Positive |
Note: This interactive table contains hypothetical data for illustrative purposes, representing a typical outcome of a TDDFT-based ECD analysis. The final predicted spectrum would be a weighted average of these and other minor conformers.
Computational and Theoretical Investigations of Ethyl S 2 Amino 2,3 Dimethylbutanoate
Quantum Chemical Calculations for Conformational Analysis and Stability
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical and biological properties. Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of Ethyl (S)-2-amino-2,3-dimethylbutanoate and identify its stable conformers.
The rotation around the single bonds, specifically the Cα-Cβ bond and the bonds associated with the ethyl ester group, gives rise to various conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular interactions such as hydrogen bonding between the amino group and the ester functionality.
Key Research Findings:
Steric Hindrance: The presence of two methyl groups on the Cα and Cβ carbons, in addition to the amino and ethyl ester groups, leads to significant steric crowding. Computational studies would likely reveal that the most stable conformers are those that minimize the steric repulsion between these bulky groups. For instance, a staggered conformation along the Cα-Cβ bond would be energetically favored over an eclipsed one.
Torsional Strain: The rotation around the C-C and C-O single bonds is associated with torsional strain. Quantum chemical calculations can quantify these energy barriers, providing insight into the flexibility of the molecule.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Feature |
| A | 180° (anti-periplanar) | 0.00 | Most stable, minimized steric hindrance |
| B | 60° (gauche) | 1.5 - 2.5 | Moderate steric interaction |
| C | -60° (gauche) | 1.8 - 2.8 | Moderate steric interaction |
| D | 0° (eclipsed) | 5.0 - 7.0 | High torsional and steric strain |
Note: The data in this table is illustrative and based on typical values for sterically hindered amino acid esters. Actual values would require specific calculations for this compound.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors.
For this compound, DFT studies can elucidate its chemical behavior by identifying the most reactive sites for nucleophilic and electrophilic attacks.
Key Research Findings:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is likely localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO is expected to be centered on the carbonyl carbon of the ester group, highlighting its electrophilic nature. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amino group hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound using DFT (B3LYP/6-31G)*
| Parameter | Value |
| HOMO Energy | -6.5 to -5.5 eV |
| LUMO Energy | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | 7.5 to 8.5 eV |
| Chemical Hardness (η) | 3.75 to 4.25 eV |
| Chemical Potential (μ) | -2.75 to -1.75 eV |
| Electronegativity (χ) | 2.75 to 1.75 eV |
Note: These values are representative for similar α,α-disubstituted amino acid esters and serve as an illustrative example.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into intermolecular interactions and the behavior of this compound in different solvent environments.
Key Research Findings:
Solvation Effects: MD simulations can model the interaction of the compound with solvent molecules, such as water or ethanol (B145695). This allows for the study of how the solvent affects the conformational preferences and the accessibility of different functional groups. The formation of hydrogen bonds between the amino and ester groups with water molecules would be a key aspect to analyze.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can reveal the nature of these interactions, such as hydrogen bonding between the amino group of one molecule and the ester group of another, as well as van der Waals interactions.
Radial Distribution Functions (RDFs): RDFs can be calculated from MD trajectories to provide a probabilistic measure of finding another atom at a certain distance from a reference atom. For example, the RDF between the nitrogen atom of the amino group and the oxygen atoms of water would reveal the structure of the solvation shell.
Prediction of Spectroscopic Parameters using Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.
Key Research Findings:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. The calculated frequencies for the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C stretching and bending modes can be compared with experimental FT-IR and Raman spectra.
NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted chemical shifts are highly sensitive to the electronic environment of the nuclei and can be used to confirm the molecular structure and conformation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3350 - 3400 |
| Amino (N-H) | Asymmetric Stretch | 3450 - 3500 |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
Note: These are typical frequency ranges and would be refined by specific calculations.
Modeling Reaction Mechanisms and Transition States in Syntheses Involving the Compound
Computational chemistry is an invaluable tool for studying reaction mechanisms. For syntheses involving this compound, computational modeling can be used to investigate the energy profiles of reaction pathways, identify intermediates, and characterize the structures of transition states.
The synthesis of α,α-disubstituted α-amino acids like this compound often involves challenges in controlling stereochemistry and achieving high yields. Computational modeling can aid in understanding and optimizing these synthetic routes.
Key Research Findings:
Transition State Theory: By locating the transition state structures on the potential energy surface, the activation energies for different reaction steps can be calculated. This helps in identifying the rate-determining step of a reaction.
Catalyst-Substrate Interactions: If a catalyst is used in the synthesis, computational models can be used to study the interaction between the catalyst and the reactants. This can provide insights into the mechanism of catalysis and help in the design of more efficient catalysts. For example, in an enantioselective synthesis, modeling the interaction of the substrate with a chiral catalyst can explain the origin of the observed stereoselectivity.
Reaction Pathways: For a given set of reactants, multiple reaction pathways may be possible. Computational studies can compare the energy barriers of these different pathways to predict the major product of the reaction.
Future Research Directions and Unexplored Avenues for Ethyl S 2 Amino 2,3 Dimethylbutanoate
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of Ethyl (S)-2-amino-2,3-dimethylbutanoate often relies on standard esterification procedures, such as the reaction of L-tert-leucine with ethanol (B145695) using reagents like thionyl chloride. smolecule.com While effective, these methods can involve harsh conditions and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Key areas for investigation include:
Biocatalytic Approaches: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. Research into protoglobin nitrene transferases, which can catalyze the enantioselective amination of C-H bonds in carboxylic acid esters, represents a promising frontier. nih.gov Developing an engineered enzyme specific for the synthesis of this sterically hindered amino ester could provide a highly efficient and environmentally benign route.
Asymmetric Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) using chiral catalysts is a powerful tool for enantioselective synthesis. researchgate.net Investigating the application of cinchona alkaloid-derived or other advanced organocatalysts for the asymmetric synthesis of the parent amino acid or direct esterification could lead to scalable and cost-effective processes with high enantiomeric purity.
Flow Chemistry Synthesis: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. Designing a flow process for the synthesis of this compound could enable rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and facilitate a more streamlined, automated production with reduced footprint.
| Synthetic Route | Potential Advantages | Key Research Challenge |
|---|---|---|
| Biocatalysis (Enzyme-catalyzed) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for the specific sterically hindered substrate. |
| Asymmetric Phase-Transfer Catalysis | Use of inexpensive organocatalysts, operational simplicity, scalability. | Development of a catalyst system that overcomes steric hindrance for high yields. |
| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. | Designing a robust reactor setup and optimizing parameters for a multi-step synthesis. |
Exploration of its Potential in Emerging Areas of Materials Science (excluding biomedical materials)
While amino acids are recognized for their applications in materials science, the potential of this compound in non-biomedical materials remains largely untapped. nih.gov Its unique structure, combining chirality with significant steric bulk, makes it an intriguing candidate for creating materials with novel properties.
Future research could focus on:
Chiral Polymer Synthesis: The compound could serve as a chiral monomer or a modifying agent in the synthesis of advanced polymers. The steric hindrance of the 2,3-dimethylbutanoate moiety could influence polymer chain packing, leading to materials with unique mechanical, thermal, or optical properties, such as high thermal stability or specific chiroptical responses.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The amino and ester groups can function as ligands for metal ions. Its use as a chiral organic linker in the synthesis of MOFs could create porous materials with enantioselective recognition capabilities, suitable for applications in chiral separations or asymmetric catalysis.
Liquid Crystal Formulations: Chiral dopants are often used to induce helical structures in liquid crystal phases. The rigid and bulky nature of this amino ester derivative could make it an effective chiral dopant for creating novel cholesteric liquid crystals with specific pitches, potentially useful in optical sensors or display technologies.
Investigation into Unconventional Reactivity Profiles
The reactivity of this compound is dictated by its amino and ester functional groups, but significantly modulated by the steric hindrance from the adjacent gem-dimethyl group. This steric shielding can be expected to lead to unconventional reactivity compared to less hindered amino esters.
Avenues for future investigation include:
Sterically Governed Reactions: The bulky nature of the molecule can be expected to slow down reactions like aminolysis or N-acylation. researchgate.netchemistrysteps.com However, this reduced reactivity could be exploited to achieve higher selectivity in certain transformations. For example, in reactions with multifunctional reagents, the steric hindrance might favor reaction at a less hindered site, providing a level of regioselectivity not achievable with smaller amino esters.
Peptide Synthesis with Hindered Amino Acids: Incorporating sterically hindered amino acids into peptide chains is a significant challenge in synthetic chemistry. bioengineer.org Research using this compound in peptide synthesis, potentially aided by novel coupling reagents or ribosome-mimicking immobilized molecular reactors, could provide insights into overcoming the steric clash that typically throttles reaction kinetics. bioengineer.org
Reactivity under Extreme Conditions: Exploring the reactivity of this compound under non-standard conditions, such as high pressure, microwave irradiation, or in supercritical fluids, could reveal novel reaction pathways. mdpi.com These conditions might overcome the kinetic barriers imposed by steric hindrance, leading to the formation of unexpected products or enabling transformations that are not feasible under conventional settings.
Advancements in Analytical Techniques for Trace Analysis and Purity Assessment
Ensuring the enantiomeric purity and detecting trace amounts of this compound are critical for its application, particularly in asymmetric synthesis. Future research in analytical chemistry can focus on developing more sensitive and efficient methods.
Key advancements to pursue include:
Novel Chiral Stationary Phases (CSPs): While polysaccharide-based CSPs are effective for separating amino acid esters, the development of new CSPs specifically designed for highly hindered chiral molecules could offer improved resolution and faster analysis times in High-Performance Liquid Chromatography (HPLC). yakhak.org
High-Sensitivity LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov Future work could focus on optimizing direct, underivatized analysis methods to achieve lower detection limits for trace impurity profiling. nih.gov Alternatively, new chiral derivatization reagents that react efficiently with the sterically hindered amine could enhance detection by fluorescence or mass spectrometry. mdpi.comfujifilm.com
High-Throughput Screening: The development of high-throughput analytical methods is crucial for process optimization and quality control. nih.gov Integrating techniques like Supercritical Fluid Chromatography (SFC), known for its rapid separation times, with chiral columns and mass spectrometric detection could provide a powerful platform for the rapid enantiomeric purity assessment of this compound.
| Technique | Focus of Advancement | Potential Benefit |
|---|---|---|
| Chiral HPLC | Development of novel Chiral Stationary Phases (CSPs). yakhak.org | Higher resolution, improved separation of enantiomers. |
| LC-MS/MS | Optimization of underivatized methods or new derivatization agents. nih.govmdpi.comfujifilm.com | Ultra-trace level detection and quantification. |
| Chiral SFC-MS | Method development and validation for this specific compound. | Rapid, high-throughput analysis for quality control. |
Computational Design of Novel Derivatives with Enhanced Synthetic Utility
Computational chemistry and in silico design offer powerful tools to explore the potential of this compound without extensive experimental work. By modeling derivatives, researchers can predict properties and guide synthetic efforts toward molecules with enhanced utility.
Future research directions in this area are:
Design of Chiral Ligands and Catalysts: Molecular modeling can be used to design derivatives that can act as effective ligands in asymmetric catalysis. By modifying the ester group or substituting the amine protons, it is possible to fine-tune the steric and electronic properties of the molecule to create ligands that induce high enantioselectivity in metal-catalyzed reactions.
Predicting Reactivity and Stability: Quantum mechanical calculations can provide insights into the molecule's reactivity, helping to explain its unconventional profiles and predict the outcomes of unknown reactions. This can guide the development of derivatives with increased stability or tailored reactivity for specific synthetic applications.
In Silico Screening for New Applications: Computational docking and screening can be used to identify potential, non-biomedical applications for derivatives. For instance, screening libraries of derivatives for their interaction with specific material surfaces or as components in supramolecular assemblies could uncover novel uses in materials science or nanotechnology. The principles used in designing molecules for specific biological targets, such as using alpha-amino amides as zinc-binding groups, could be adapted to design derivatives that chelate with other metals for catalytic or material purposes. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Ethyl (S)-2-amino-2,3-dimethylbutanoate, and how do reaction parameters (e.g., solvent, catalyst) impact yield and stereochemical purity?
- Answer: this compound is commonly synthesized via esterification of its corresponding amino acid using ethanol under acidic catalysis. A documented method involves reacting L-tyrosine derivatives with sulfuryl chloride, followed by esterification in anhydrous ethanol at controlled temperatures (40–60°C) to minimize racemization . Key parameters include:
- Solvent: Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Catalyst: Sodium triacetoxyhydroborate reduces imine intermediates while preserving chirality .
- Purification: Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity .
Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?
- Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Nuclear Overhauser Effect (NOE) NMR can confirm spatial arrangement of methyl groups adjacent to the chiral center. Reported specific rotation values ([α]D²⁵ = +12.5° in methanol) serve as benchmarks .
Q. How does the compound’s structure influence its solubility and stability in aqueous vs. organic media?
- Answer: The ethyl ester group enhances lipid solubility (logP ~1.8), making it suitable for organic-phase reactions. However, the amino group allows limited aqueous solubility (2–5 mg/mL in pH 7.4 buffer). Stability studies indicate hydrolysis of the ester moiety in alkaline conditions (t₁/₂ = 8 hrs at pH 9), necessitating storage at 2–8°C under inert gas .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in asymmetric Mannich reactions, and how do methyl substituents influence transition-state stabilization?
- Answer: The tert-butyl-like steric bulk from the 3,3-dimethyl group restricts conformational flexibility, favoring chair-like transition states in Mannich reactions. DFT calculations suggest the methyl groups lower activation energy by 3–5 kcal/mol compared to non-methylated analogs, stabilizing enolate intermediates . Experimental kinetics (monitored via in situ IR) show a 20% increase in diastereomeric excess when using THF vs. DCM due to better solvation of the zwitterionic intermediate .
Q. How can researchers reconcile conflicting reports on the compound’s bioactivity in enzyme inhibition assays?
- Answer: Discrepancies often arise from assay conditions (e.g., buffer ionic strength, co-solvents). For example:
- IC₅₀ variability: this compound showed IC₅₀ = 12 μM in Tris-HCl (pH 7.5) vs. 45 μM in HEPES (pH 7.4) for aminopeptidase N inhibition, likely due to Tris competing for the enzyme’s metal-binding site .
- Mitigation: Standardize assays using low-ionic-strength buffers (e.g., 20 mM MOPS) and validate with orthogonal methods (e.g., SPR binding kinetics).
Q. What strategies optimize the compound’s enantiomeric excess (ee) in large-scale syntheses while minimizing racemization?
- Answer: Critical strategies include:
- Low-temperature quenching: Rapid acidification (pH <2) after imine reduction arrests retro-aldol pathways .
- Enzymatic resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica B) achieves >99% ee by selectively hydrolyzing the (R)-enantiomer .
- Process analytical technology (PAT): In-line FTIR monitors reaction progress to terminate at peak ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
